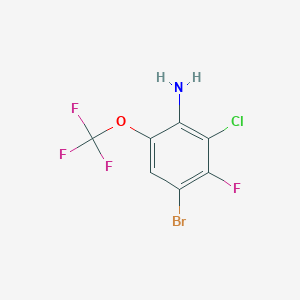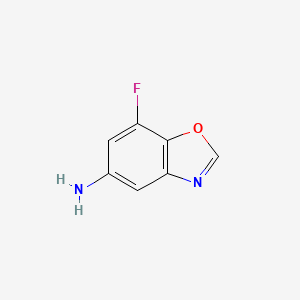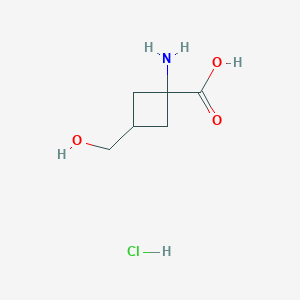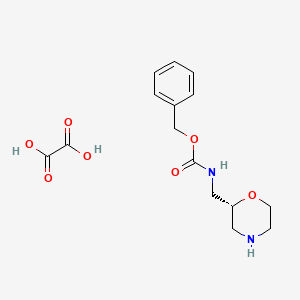![molecular formula C21H24F3N3O B12271924 1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12271924.png)
1-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona es un compuesto orgánico complejo que presenta un anillo de piperidina, una porción de piridina y un grupo fenil sustituido con trifluorometil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona generalmente involucra múltiples pasos, comenzando con precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Piperidina: El anillo de piperidina se puede sintetizar a través de una reacción de ciclización que involucra aminas y compuestos carbonílicos apropiados bajo condiciones ácidas o básicas.
Introducción de la Porción de Piridina: El grupo piridina se introduce mediante una reacción de sustitución nucleofílica, donde un derivado de piridina reacciona con el intermedio de piperidina.
Unión del Grupo Fenil Sustituido con Trifluorometil: Este paso involucra una reacción de acoplamiento, como un acoplamiento de Suzuki o Heck, para unir el grupo fenil sustituido con trifluorometil al intermedio de piperidina-piridina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de la detección de alto rendimiento para las condiciones de reacción, así como la implementación de la química de flujo continuo para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para producir derivados de alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos de piridina o fenil, introduciendo diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Productos Principales
Oxidación: Cetonas o ácidos carboxílicos.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente para atacar trastornos neurológicos y cáncer.
Ciencia de los Materiales: Se explora su uso en el desarrollo de materiales avanzados, como semiconductores orgánicos y polímeros.
Estudios Biológicos: El compuesto se utiliza en ensayos bioquímicos para estudiar las interacciones enzimáticas y la unión a receptores.
Mecanismo De Acción
El mecanismo de acción de 1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, modulando la actividad de estos objetivos a través de interacciones de unión. El grupo trifluorometil mejora la lipofilia del compuesto, facilitando su paso a través de las membranas biológicas y aumentando su biodisponibilidad.
Comparación Con Compuestos Similares
Compuestos Similares
1-{4-[Metil(piridin-3-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona: Estructura similar con una posición diferente del nitrógeno de la piridina.
1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(fluorometil)fenil]propan-1-ona: Estructura similar con un sustituyente diferente en el anillo fenil.
Unicidad
1-{4-[Metil(piridin-2-il)amino]piperidin-1-il}-3-[4-(trifluorometil)fenil]propan-1-ona es único debido a la presencia del grupo trifluorometil, que imparte propiedades fisicoquímicas distintas, como una mayor lipofilia y estabilidad metabólica. Esto hace que el compuesto sea particularmente valioso en la química medicinal para el desarrollo de fármacos con perfiles farmacocinéticos mejorados.
Propiedades
Fórmula molecular |
C21H24F3N3O |
|---|---|
Peso molecular |
391.4 g/mol |
Nombre IUPAC |
1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C21H24F3N3O/c1-26(19-4-2-3-13-25-19)18-11-14-27(15-12-18)20(28)10-7-16-5-8-17(9-6-16)21(22,23)24/h2-6,8-9,13,18H,7,10-12,14-15H2,1H3 |
Clave InChI |
GSJNGODVHPBMLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-4-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271865.png)

![2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B12271871.png)
![2-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271886.png)
![N-(2,3-dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12271904.png)

![[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine](/img/structure/B12271910.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12271917.png)

![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B12271951.png)

